2,4-Dimethylpentane
Overview
Description
2,4-Dimethylpentane is an alkane with the chemical formula C7H16. It is a colorless hydrocarbon that is produced in large quantities in oil refineries. This compound is often referred to as “alkylate” and is blended with other gasoline components to give a high octane fuel. Unlike n-heptane, this compound is a desirable fuel because its branched structure allows combustion without knocking .
Mechanism of Action
Target of Action
2,4-Dimethylpentane is an alkane with the chemical formula [(CH3)2CH]2CH2 Instead, it is primarily used as a fuel component due to its high octane rating .
Mode of Action
The mode of action of this compound is primarily physical rather than biological. It is often referred to as “alkylate”, and it is blended with other gasoline components to give a high octane fuel . Its branched structure allows combustion without knocking , which makes it a desirable fuel component.
Biochemical Pathways
It is produced in large quantities in oil refineries, resulting from the alkylation of isobutane by propylene .
Result of Action
The primary result of the action of this compound is the release of energy in the form of heat and light when it is combusted. This makes it valuable as a component of gasoline and other fuels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylpentane is typically synthesized through the alkylation of isobutane by propylene. This process is acid-catalyzed, often using sulfuric acid or hydrofluoric acid as the catalyst. The reaction conditions generally involve moderate temperatures and pressures to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, the production of this compound involves the same alkylation process but on a much larger scale. The reaction is carried out in large reactors where isobutane and propylene are mixed in the presence of an acid catalyst. The resulting product is then separated and purified to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylpentane primarily undergoes combustion reactions. When combusted in the presence of oxygen, it produces carbon dioxide and water. This reaction is highly exothermic and is the basis for its use as a high-octane fuel .
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate, though this is less common due to its primary use as a fuel.
Major Products:
Combustion: Carbon dioxide and water.
Scientific Research Applications
2,4-Dimethylpentane has several applications in scientific research and industry:
Fuel Research: Due to its high octane rating, it is extensively studied in fuel research to improve combustion efficiency and reduce knocking in engines.
Binder and Coating Industry: It is used in the synthesis of resin fibers and as an intermediate in the production of adhesives and coatings.
Environmental Studies: Its combustion products are studied to understand their impact on air quality and to develop cleaner combustion technologies.
Comparison with Similar Compounds
2,2-Dimethylpentane: Another isomer of heptane, known for its use in similar applications but with slightly different physical properties.
2,3-Dimethylpentane: Also an isomer of heptane, used in fuel research and industrial applications.
Uniqueness: 2,4-Dimethylpentane is unique due to its specific branched structure, which provides a high octane rating and efficient combustion properties. This makes it particularly valuable in the production of high-performance fuels .
Properties
IUPAC Name |
2,4-dimethylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-6(2)5-7(3)4/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHMBWZPUJHVEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059358 | |
Record name | 2,4-Dimethylpentane | |
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Molecular Weight |
100.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2,4-Dimethylpentane | |
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Vapor Pressure |
79.4 [mmHg] | |
Record name | 2,4-Dimethylpentane | |
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CAS No. |
108-08-7 | |
Record name | 2,4-Dimethylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Dimethylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108087 | |
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Record name | 2,4-DIMETHYLPENTANE | |
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Record name | Pentane, 2,4-dimethyl- | |
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Record name | 2,4-Dimethylpentane | |
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Record name | 2,4-dimethylpentane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.226 | |
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Record name | 2,4-DIMETHYLPENTANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-Dimethylpentane?
A1: this compound has the molecular formula C7H16 and a molecular weight of 100.20 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: While specific spectroscopic peaks are not discussed in the provided papers, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to characterize this compound. [, , ]
Q3: How does the structure of this compound affect its physical properties?
A3: The branched structure of this compound influences its boiling point, melting point, and density compared to linear alkanes. [] Additionally, its branched nature significantly impacts its thermal diffusion behavior in mixtures. [, ]
Q4: How is this compound used in photocatalysis studies?
A4: this compound serves as a model compound, mimicking the branched structure of polypropylene, in studies investigating the photocatalytic oxidation of polyolefins using zinc oxide. [] This helps researchers understand the degradation mechanisms and product formation in such systems.
Q5: Can you elaborate on the significance of the methyl group position in this compound during photooxidation?
A5: Research indicates that the β-position of methyl groups to tertiary carbons in this compound favors the formation of γ-lactones during photooxidation. [] This insight is crucial for understanding degradation pathways and potential product formation in related systems like polypropylene.
Q6: How is computational chemistry being used to study this compound?
A6: Researchers employ Monte Carlo simulations with anisotropic united atom models like AUA4 to predict physical properties of this compound, such as surface tension and vapor pressure, as a function of temperature. [, ]
Q7: What insights do these simulations provide about this compound?
A7: These simulations help researchers understand the behavior of this compound at a molecular level. For instance, simulations using the AUA4 model accurately predicted the surface tension of this compound at different temperatures, validating the model's accuracy. []
Q8: Beyond property prediction, how else are simulations useful in studying this compound?
A8: Simulations are valuable for investigating the behavior of this compound in mixtures. For example, reverse non-equilibrium molecular dynamics simulations were employed to understand the thermal diffusion of this compound in benzene, revealing the influence of branching on the Soret coefficient. []
Q9: How does the structure of this compound relate to its reactivity?
A9: The presence of tertiary and secondary C-H bonds in this compound influences its reactivity towards radical species like t-butoxy radicals. [] Studies have shown that the tertiary C-H bond is more susceptible to abstraction than the secondary ones.
Q10: Does the steric hindrance of this compound's structure play a role in its reactivity?
A10: Yes, the steric hindrance around specific C-H bonds in this compound can significantly impact its reactivity. For instance, studies comparing this compound with 3-methylpentane revealed that the former is less reactive toward t-butoxy radicals due to the steric hindrance around its tertiary and secondary C-H bonds. []
Q11: How does the presence of benzene affect the reactivity of this compound?
A11: Studies have shown that the rate of hydrogen abstraction from this compound by t-butoxy radicals is slower in benzene compared to neat solutions. [] This is attributed to the solvation of the t-butoxy radical by benzene, altering its reactivity.
Q12: What analytical techniques are used to study this compound in complex mixtures?
A12: Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is commonly employed for analyzing this compound in complex mixtures, such as crude oil samples or reaction products. [, ]
Q13: Are there any known alternatives to this compound in its various applications?
A13: The choice of alternatives to this compound depends heavily on the specific application. For instance, while other branched alkanes might be suitable substitutes in certain cases, different compounds would be required for photocatalysis studies depending on the research goals.
Q14: What resources are important for research involving this compound?
A15: Access to analytical tools like GC-MS and NMR is crucial for studying this compound. Additionally, computational resources enabling molecular dynamics simulations are essential for understanding its properties and behavior in various systems. [, , , ]
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